molecular formula C5H7B B1599834 3-Bromocyclopentene CAS No. 36291-48-2

3-Bromocyclopentene

Cat. No. B1599834
CAS RN: 36291-48-2
M. Wt: 147.01 g/mol
InChI Key: GQWYECAAVJTKGA-UHFFFAOYSA-N
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Description

3-Bromocyclopentene is a chemical compound with the molecular formula C<sub>5</sub>H<sub>7</sub>Br . It belongs to the class of halogenated cyclopentenes . The compound consists of a cyclopentene ring with a bromine atom attached at one of the carbon positions.



Synthesis Analysis

The synthesis of 3-Bromocyclopentene can be achieved through various methods, including bromination of cyclopentene . In this process, elemental bromine reacts with cyclopentene to replace one of the hydrogen atoms with a bromine atom. The reaction typically occurs under mild conditions and yields the desired product.



Molecular Structure Analysis

The molecular structure of 3-Bromocyclopentene comprises a five-membered cyclopentene ring with a bromine atom attached to one of the carbon atoms. The bromine substitution introduces polarity and affects the compound’s reactivity.



Chemical Reactions Analysis



  • Elimination Reactions : 3-Bromocyclopentene can undergo elimination reactions, such as dehydrobromination , to form cyclopentene. This process involves the removal of a hydrogen atom and a bromine atom from adjacent carbon atoms.




  • Substitution Reactions : The bromine atom in 3-Bromocyclopentene can participate in substitution reactions. For instance, it can be replaced by other nucleophiles (e.g., hydroxide ion) to yield different derivatives.




  • Addition Reactions : The double bond in the cyclopentene ring allows for addition reactions. For example, hydrogenation can convert 3-Bromocyclopentene back to cyclopentene.





Physical And Chemical Properties Analysis


  • Melting Point : The melting point of 3-Bromocyclopentene is approximately X°C .

  • Boiling Point : The compound boils at around Y°C .

  • Solubility : It is soluble in organic solvents (e.g., dichloromethane, ethyl acetate) but insoluble in water due to its nonpolar nature.


Safety And Hazards


  • Toxicity : 3-Bromocyclopentene is considered harmful if ingested or inhaled . Proper handling and protective equipment are essential.

  • Irritant : It may cause skin and eye irritation.

  • Flammability : The compound is flammable ; avoid open flames and sparks.


Future Directions

Research on 3-Bromocyclopentene continues to explore its synthetic applications, reactivity, and potential use as a building block for more complex molecules. Investigations into novel reactions and functionalizations are crucial for expanding its utility in organic synthesis.


properties

IUPAC Name

3-bromocyclopentene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7Br/c6-5-3-1-2-4-5/h1,3,5H,2,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQWYECAAVJTKGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80457856
Record name 3-bromocyclopentene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80457856
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromocyclopentene

CAS RN

36291-48-2
Record name 3-bromocyclopentene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80457856
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
73
Citations
DK Lewis, JC Cochran, J Hossenlopp… - The Journal of …, 1981 - ACS Publications
… The NMR spectrum showed no evidence of 3-bromocyclopentene in the sample. Cyclopentene-2-d was prepared by a modification of the method of Giacomoni et al.5 …
Number of citations: 9 pubs.acs.org
L Pages, A Llebaria, F Camps, E Molins… - Journal of the …, 1992 - ACS Publications
… Considering the unstabilityof 3-bromocyclopentene,23 we decided to carry out the reaction at … However, portionwise additionof 3-bromocyclopentene (Id) to a mixture of acetylenic ester …
Number of citations: 81 pubs.acs.org
GA Olah, G Liang, J Staral - Journal of the American Chemical …, 1974 - ACS Publications
… ion (1) to allylic cyclopentenyl cation 3 can take place via thermal ring-opening to give 2-bromocyclopentyl cation (6), which can deprotonate to give 3-bromocyclopentene. Subsequent …
Number of citations: 9 pubs.acs.org
J Bertin, HB Kagan, JL Luche… - Journal of the American …, 1974 - ACS Publications
… ion (1) to allylic cyclopentenyl cation 3 can take place via thermal ring-opening to give 2-bromocyclopentyl cation (6), which can deprotonate to give 3-bromocyclopentene. Subsequent …
Number of citations: 67 pubs.acs.org
RE Juday, L Cubbage, J Mazur… - Journal of Medicinal …, 1968 - ACS Publications
A number of b-cyclopentyl derivatives of 2-mtphthaIenoue have been prepared and tested for liormone and hormone antagonist activity.: i4-Dihydvo-2-(hydroxymethyleiie)-6-methoxy-l (…
Number of citations: 1 pubs.acs.org
H Maeda, T Uesugi, Y Fujimoto, H Mukae… - … of Photochemistry and …, 2017 - Elsevier
… The filtrate was concentrated in vacuo to give 3-bromocyclopentene, which was used to … A THF (5 mL) solution of 3-bromocyclopentene was slowly added at 0 C and the solution was …
Number of citations: 7 www.sciencedirect.com
DS Ashton, JM Tedder, JC Walton… - Journal of the …, 1973 - pubs.rsc.org
The gas-phase bromination of halogenocyclohexanes gave the expected isomeric bromohalogenocyclohexanes, together with cyclohexene, bromocyclohexane, and traces of …
Number of citations: 0 pubs.rsc.org
W Adam, N Carballeira… - Journal of the American …, 1981 - ACS Publications
The trimethylene diradical bicyclo [2.2. 1] heptane-2, 7-diyl (5) was generated via denitrogenationof the azoalkane 2, 3-diazatricyclo [4.3. 0.04, 9] non-2-ene (6) by means of vacuum …
Number of citations: 14 pubs.acs.org
Y Hua, HH Nguyen, G Trog, AS Berlin… - European Journal of …, 2014 - Wiley Online Library
… 3-Bromocyclopentene L6 and 3-bromocycloheptene L7 provided excellent selectivities (entries 6–7, cf. entry 2). We recognized a substantial difference of reaction rates among the …
WH Tallent, IJ Siewers - Analytical Chemistry, 1956 - ACS Publications
DISCUSSION The thorium-Alizarin Red S reagent was originally introduced in this laboratory to determinecomparatively largeamounts of fluoride, around 500 y. The color reagent was …
Number of citations: 16 pubs.acs.org

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